1-Bromo-3-cyclopropylthiobenzene

Descripción general

Descripción

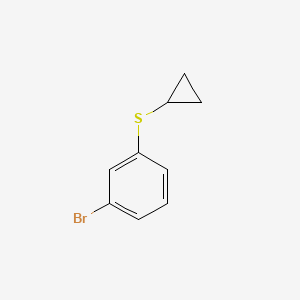

1-Bromo-3-cyclopropylthiobenzene is an organic compound with the molecular formula C9H9BrS. It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a cyclopropylthio group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclopropylthiobenzene can be synthesized through several methods. One common approach involves the bromination of 3-cyclopropylthiobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, ensuring high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production .

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-3-cyclopropylthiobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The cyclopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form 3-cyclopropylthiobenzene using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Major Products:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce sulfoxides or sulfones.

- Reduction reactions yield the parent thiobenzene compound .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Synthesis

1-Bromo-3-cyclopropylthiobenzene serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly useful in cross-coupling reactions, such as Suzuki and Heck reactions, where it can participate in the formation of carbon-carbon bonds. The compound's reactivity allows for the introduction of various functional groups, facilitating the creation of novel compounds with tailored properties .

Precursor for Specialty Chemicals

In industrial settings, this compound is employed as a precursor in the production of specialty chemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing derivatives that find applications in pharmaceuticals and agrochemicals .

Biological Research

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies suggest its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus, which is significant in developing new antimicrobial agents .

Anticancer Activity

The compound is being investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, particularly in breast and lung cancer cell lines. Mechanistic studies suggest that this effect may be mediated through oxidative stress pathways and the activation of caspase cascades .

Pharmaceutical Applications

Pharmacophore Development

Ongoing research explores this compound as a pharmacophore in drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for further investigation in medicinal chemistry. The compound's unique reactivity could lead to the discovery of new therapeutic agents with enhanced efficacy against resistant strains of bacteria or cancer cells .

Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effectiveness of this compound against several bacterial strains. The results indicated significant inhibition at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent for treating infections caused by resistant strains.

| Compound | Minimum Inhibitory Concentration (µg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| Control Compound | 32 | Staphylococcus aureus |

Cancer Cell Studies

In vitro studies using MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with this compound led to a reduction in cell proliferation by over 70% after 48 hours of exposure. These findings suggest that the compound may play a role in future cancer therapies.

Toxicological Considerations

While promising, the biological activities of this compound necessitate careful evaluation of its toxicological profile. Preliminary assessments indicate potential cytotoxic effects at higher concentrations, underscoring the need for further studies to establish safe dosage levels for therapeutic applications .

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-cyclopropylthiobenzene involves its interaction with various molecular targets. The bromine atom and the cyclopropylthio group confer unique reactivity, allowing the compound to participate in diverse chemical transformations. These interactions often involve the formation of covalent bonds with nucleophilic sites on target molecules, leading to the desired chemical or biological effects .

Comparación Con Compuestos Similares

1-Bromo-3-(cyclopropylmethyl)thiobenzene: Similar in structure but with a cyclopropylmethyl group instead of a cyclopropylthio group.

1-Bromo-3-nitrobenzene: Contains a nitro group instead of a cyclopropylthio group.

1-Bromo-3-chlorobenzene: Contains a chlorine atom instead of a cyclopropylthio group.

Uniqueness: 1-Bromo-3-cyclopropylthiobenzene is unique due to the presence of the cyclopropylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Actividad Biológica

1-Bromo-3-cyclopropylthiobenzene (C9H9BrS) is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

Overview of the Compound

This compound is characterized by a bromine atom attached to a benzene ring, which also features a cyclopropylthio group. Its unique structure contributes to its reactivity and biological properties. The compound's synthesis typically involves bromination methods, yielding high purity under controlled conditions.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific apoptotic pathways. This effect is thought to be mediated by the compound's ability to form covalent bonds with nucleophilic sites on target proteins, leading to functional inhibition .

The biological activity of this compound can be attributed to its structural components:

- Bromine Atom: The presence of the bromine atom enhances electrophilicity, allowing for interactions with nucleophilic sites on biomolecules.

- Cyclopropylthio Group: This group may influence binding affinity and specificity towards molecular targets, enhancing the compound's biological effects.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Bromo-3-(cyclopropylmethyl)thiobenzene | Contains a cyclopropylmethyl group instead of cyclopropylthio. | Similar antimicrobial properties but varied anticancer efficacy. |

| 1-Bromo-3-nitrobenzene | Contains a nitro group instead of cyclopropylthio. | Primarily used in chemical synthesis; limited biological activity. |

| 1-Bromo-3-chlorobenzene | Contains a chlorine atom instead of cyclopropylthio. | Generally exhibits lower biological activity compared to thiol derivatives. |

The cyclopropylthio group in this compound provides distinct chemical properties that enhance its potential as a therapeutic agent compared to other halogenated benzenes.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity:

- Study on Antimicrobial Efficacy: A study published in 2022 evaluated the antimicrobial effects of various derivatives, including this compound, against clinical isolates of resistant bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

- Anticancer Research: In vitro studies conducted in 2023 revealed that treatment with this compound led to a marked reduction in cell viability in several cancer cell lines, suggesting its potential as an anticancer agent .

Propiedades

IUPAC Name |

1-bromo-3-cyclopropylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrS/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORAQKMAPMVMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1SC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682088 | |

| Record name | 1-Bromo-3-(cyclopropylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-81-3 | |

| Record name | 1-Bromo-3-(cyclopropylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.